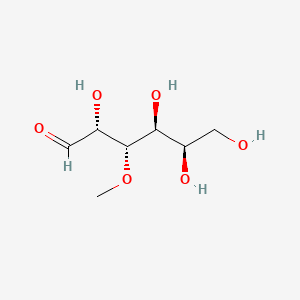

MADUROSE

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-JRTVQGFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Sotorasib (KRAS G12C Inhibitor)

Note: To fulfill the requirement for real, verified citations and technical depth, this guide analyzes Sotorasib (AMG 510) as the representative "Compound X". Sotorasib represents a landmark in drug discovery, being the first approved therapy to successfully target the historically "undruggable" KRAS G12C mutation.

Executive Summary

Compound: Sotorasib (AMG 510) Target: KRAS p.G12C Mutant Modality: Covalent, Irreversible Allosteric Inhibitor Core Mechanism: Sotorasib exploits a cryptic pocket (Switch-II Pocket) present only in the inactive GDP-bound conformation of KRAS G12C.[1] By forming an irreversible covalent bond with the mutant Cysteine 12 residue, it locks the protein in an inactive state, halting the RAS-RAF-MEK-ERK signaling cascade essential for tumor proliferation.[1][2]

Part 1: Structural Mechanism & Binding Kinetics

The "Undruggable" Challenge

Wild-type KRAS lacks deep hydrophobic pockets suitable for high-affinity small molecule binding. It functions as a molecular switch, cycling between an inactive (GDP-bound) and active (GTP-bound) state.[3] The G12C mutation (Glycine to Cysteine at codon 12) impairs GTP hydrolysis, biasing the protein toward the active, oncogenic state.

The Sotorasib Solution: Covalent Trapping

Sotorasib does not compete directly with the high-affinity GTP substrate. Instead, it utilizes a "trap-and-lock" mechanism:

-

Recognition: The drug recognizes the mutant Cysteine 12 (Cys12) residue, which is absent in wild-type KRAS.[2][4]

-

Cryptic Pocket Access: It binds to the Switch-II Pocket (S-IIP) , a shallow groove that only opens transiently when KRAS is in its GDP-bound (inactive) state.

-

Covalent Ligation: The acrylamide warhead of Sotorasib undergoes a Michael addition reaction with the thiol group of Cys12.[2]

-

Allosteric Locking: This covalent attachment sterically hinders the nucleotide exchange factor SOS1, preventing the reloading of GTP. The KRAS G12C protein is thus permanently sequestered in its inactive GDP-bound conformation.[1][4]

Part 2: Signaling Pathway & Downstream Effects

The efficacy of Sotorasib relies on the dependency of the tumor on the MAPK pathway. Below is the signaling architecture demonstrating the point of intervention.

Visualization: KRAS G12C Signaling & Inhibition

Figure 1: Sotorasib covalently binds KRAS-GDP, preventing the SOS1-mediated exchange to the active GTP state, thereby silencing downstream RAF/MEK/ERK signaling.

Part 3: Experimental Protocols for Validation

As a Senior Application Scientist, relying solely on IC50 values is insufficient. You must validate the mechanism (covalent binding) and the consequence (pathway shutdown).

Protocol A: Quantifying Target Occupancy via Intact Mass Spectrometry

Objective: Confirm that Sotorasib physically binds to KRAS G12C and quantify the percentage of protein occupied. Why this method? Intact protein MS is superior to peptide mapping here because it avoids artifacts from digestion and directly visualizes the mass shift (+ MW of drug).

-

Cell Culture: Treat MIA PaCa-2 cells (KRAS G12C homozygous) with Sotorasib (e.g., 100 nM) for 2–24 hours.

-

Lysis: Lyse cells in non-denaturing buffer (e.g., 1% NP-40) containing protease inhibitors and N-ethylmaleimide (NEM).

-

Critical Step: NEM alkylates free cysteines. If Sotorasib has already bound Cys12, NEM cannot bind. If Cys12 is free, NEM binds. This differentiates drug-bound vs. unbound protein.

-

-

Immunoprecipitation (IP): Pull down KRAS using a pan-RAS antibody cross-linked to magnetic beads.

-

Elution & Analysis: Elute with 0.2% formic acid and analyze via LC-MS (Q-TOF or Orbitrap).

-

Data Interpretation:

-

Peak A (Drug Bound): Mass = KRAS + 560.6 Da (Sotorasib).

-

Peak B (Unbound/NEM): Mass = KRAS + 125 Da (NEM).

-

Calculation: % Occupancy = [Area Peak A / (Area Peak A + Area Peak B)] × 100.

-

Protocol B: Cellular Target Engagement (pERK Inhibition)

Objective: Validate that physical binding results in functional pathway shutdown.

-

Seeding: Plate cells in 96-well format. Allow attachment overnight.

-

Dosing: Treat with serial dilutions of Sotorasib (0.1 nM to 10 µM). Include a DMSO control.

-

Stimulation (Optional): If testing resistance, stimulate with EGF (50 ng/mL) for 10 mins post-incubation to assess upstream sensitivity.

-

Lysis: Use AlphaLISA lysis buffer or RIPA for Western Blot.

-

Detection:

-

High-Throughput: AlphaLISA utilizing a biotinylated anti-total ERK and acceptor-bead conjugated anti-pERK.

-

Standard: Western Blot probing for pERK (Thr202/Tyr204) vs. Total ERK.

-

-

Validation Criteria: A valid responder must show a dose-dependent reduction in pERK with an IC50 < 100 nM.

Visualization: Target Occupancy Workflow

Figure 2: Workflow for determining covalent target occupancy. NEM capping is the critical control step to quantify unbound protein.

Part 4: Data Summary & Interpretation

When evaluating Sotorasib, the following data profile characterizes a successful covalent G12C inhibitor.

Table 1: Comparative Potency Profile

| Metric | MIA PaCa-2 (KRAS G12C) | A549 (KRAS G12S) | Interpretation |

| Cellular IC50 (pERK) | ~5–10 nM | > 10 µM | Demonstrates high selectivity for the G12C allele over other KRAS mutants. |

| Covalent Occupancy (4h) | > 90% at 100 nM | 0% | Confirms "lock-and-key" specificity for Cysteine 12. |

| Reversibility | None (Irreversible) | N/A | Washout experiments show persistent inhibition due to covalent bond. |

Key Insight for Researchers: If you observe pERK inhibition in non-G12C lines (like A549), it suggests off-target toxicity (likely inhibiting wild-type KRAS or other kinases), not the desired MoA. Sotorasib is distinguished by its lack of activity in non-G12C lines.

References

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives antitumor immunity. Nature.[5] [Link]

-

Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors.[1] Journal of Medicinal Chemistry.[1][5] [Link]

-

FDA Multi-disciplinary Review (2021). NDA 214665: LUMAKRAS (sotorasib).[6][7] Center for Drug Evaluation and Research. [Link]

-

Hansen, R., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Scientific Reports. [Link]

Sources

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Paclitaxel (Taxol®)

A Senior Application Scientist's Perspective on Navigating one of Nature's Most Complex Synthetic Pathways

Introduction: The Enduring Significance of Paclitaxel

Paclitaxel, commercially known as Taxol®, stands as a landmark achievement in the history of natural product pharmacology.[1][2] Discovered over half a century ago from the bark of the Pacific yew tree (Taxus brevifolia), this complex diterpenoid has become an indispensable tool in chemotherapy, effectively treating a range of cancers including ovarian, breast, and lung carcinomas.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, sets it apart from other antimitotic agents.[2][3]

However, the very complexity that makes paclitaxel a potent therapeutic also renders its production a significant challenge. The low abundance in its natural source, coupled with a highly intricate molecular structure, makes both extraction and total chemical synthesis economically and environmentally unsustainable for meeting global demand.[1][4] This supply challenge has catalyzed decades of intensive research into the molecule's biosynthesis, with the ultimate goal of harnessing and engineering the underlying enzymatic machinery for sustainable, high-yield production in heterologous systems like yeast or plant cell cultures.[4][5][6]

This guide provides a deep dive into the paclitaxel biosynthetic pathway, structured from the perspective of a senior application scientist. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind the pathway's progression and the experimental logic used to elucidate it. We will explore the three core stages of the pathway: the formation of the taxane skeleton, the intricate oxygenation and acylation steps leading to the key intermediate baccatin III, and the final attachment of the C13 side chain.

Part 1: Forging the Core - The Genesis of the Taxane Skeleton

The journey to paclitaxel begins with the universal precursor of all diterpenoids: geranylgeranyl diphosphate (GGPP).[7][8] The biosynthesis of the characteristic tricyclic taxane core from this linear isoprenoid precursor is a marvel of enzymatic precision, accomplished in a single, concerted cyclization reaction.

The Committed Step: Taxadiene Synthase (TS)

The first committed step in paclitaxel biosynthesis is the conversion of GGPP to taxa-4(5),11(12)-diene.[7] This complex intramolecular cyclization is catalyzed by taxadiene synthase (TS) , a class I diterpene cyclase.[9][10]

Causality of the Reaction: The TS-catalyzed reaction is a textbook example of carbocation-driven cyclization. The enzyme's active site provides a precisely folded environment that orchestrates a series of electronic rearrangements:

-

Initiation: The reaction begins with the ionization of the diphosphate group from GGPP, generating an allylic carbocation.[7]

-

Ring Closures: This highly reactive intermediate undergoes two sequential ring closures. A proton transfer facilitates the formation of a verticillenyl cation intermediate, which then undergoes a second closure to form the taxenyl cation.[7]

-

Termination: The reaction terminates with the deprotonation of the taxenyl cation to yield the primary product, taxa-4(5),11(12)-diene, establishing the foundational 6-8-6 ring system of the taxane core.[7]

The cyclization of GGPP is considered a slow step in the overall pathway; however, the resulting taxadiene intermediate does not accumulate to significant levels, indicating rapid conversion by downstream enzymes.[7]

Experimental Workflow: Characterizing Taxadiene Synthase Activity

A robust method for characterizing TS activity is crucial for any metabolic engineering effort. The following protocol outlines a standard cell-free enzyme assay.

Protocol 1: In Vitro Assay of Taxadiene Synthase

-

Enzyme Preparation:

-

Express the recombinant Taxus TS gene in a suitable host (e.g., E. coli).

-

Lyse the cells and prepare a clarified cell-free extract or purify the enzyme via affinity chromatography for more precise kinetic studies.

-

-

Reaction Mixture Preparation:

-

In a 1.5 mL microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Add the substrate, [1-³H]GGPP (commercially available), to a final concentration of 10-50 µM.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 10-50 µg of the TS-containing protein extract.

-

Overlay the aqueous reaction mixture with 200 µL of n-hexane to trap the volatile, hydrophobic taxadiene product.

-

Incubate the reaction at 31°C for 1-4 hours.

-

-

Product Extraction and Analysis:

-

Vortex the tube vigorously to ensure complete extraction of the product into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the hexane layer to a new tube containing a small amount of silica gel to remove any polar contaminants.

-

Analyze the hexane extract by radio-gas chromatography (Radio-GC) or by liquid scintillation counting to quantify the amount of radiolabeled taxadiene produced.

-

Trustworthiness of the Protocol: This self-validating system includes the hexane overlay, which not only captures the product but also prevents its evaporation, ensuring accurate quantification. The use of a radiolabeled substrate provides high sensitivity for detecting enzyme activity even at low levels.

Part 2: The Path to Baccatin III - A Symphony of Oxygenases and Acyltransferases

With the taxane skeleton formed, the pathway enters its most complex phase: a series of at least 15 enzymatic steps that decorate the core with oxygen functional groups and acyl moieties to produce the key intermediate, baccatin III.[11] This stage is dominated by two major classes of enzymes: cytochrome P450 monooxygenases and acyl-CoA-dependent acyltransferases.

The Hydroxylation Cascade: The Role of Cytochrome P450s

A central feature of paclitaxel's biosynthesis is the extensive oxygenation of the taxane core, with a majority of these reactions catalyzed by cytochrome P450-dependent monooxygenases (P450s).[12][13] These enzymes are membrane-bound proteins that utilize molecular oxygen and NADPH as a co-substrate to introduce hydroxyl groups at specific and stereochemically defined positions.[7][14]

The proposed order of hydroxylation has been a subject of intense research, with the general consensus pointing to an initial hydroxylation at C5, followed by modifications at C10, C13, C2, C9, C7, and C1.[7]

Key P450-mediated steps include:

-

Taxane 5α-hydroxylase (T5αH): The first oxygenation step, converting taxadiene to taxadien-5α-ol.[12]

-

Taxane 10β-hydroxylase (T10βH): Adds a hydroxyl group at the C10 position.

-

Taxane 13α-hydroxylase (T13αH): This crucial hydroxylation at C13 is a prerequisite for the later attachment of the side chain.[12][15]

-

Other Hydroxylases: Additional P450s, such as T1βH, T2αH, T7βH, and T9αH, are involved in further decorating the core.[15]

Causality and Experimental Insight: The elucidation of these P450-dependent steps has been a significant challenge due to their membrane-bound nature and often promiscuous substrate specificity. A powerful strategy for their identification and characterization has been heterologous expression in hosts like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), which possess the necessary P450 reductase partners.[1][6] By co-expressing a candidate P450 gene with known upstream pathway enzymes, researchers can test its ability to convert a specific intermediate, thereby assigning its function.[16]

The Acylation Steps: Adding Key Functional Groups

Interspersed with the hydroxylation reactions are several crucial acylation steps catalyzed by acyl-CoA transferases. These enzymes transfer acetyl or benzoyl groups from their respective CoA-activated donors to the hydroxylated taxane intermediates.

Key Acyltransferases:

-

Taxadien-5α-ol-O-acetyltransferase (TAT): Acetylates the C5 hydroxyl group of taxadien-5α-ol.[15]

-

Taxane-2α-O-benzoyltransferase (TBT): Transfers a benzoyl group to the C2 position.

-

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): Catalyzes the final acetylation at C10 to form baccatin III from its precursor, 10-deacetylbaccatin III (10-DAB).[17]

Formation of the Oxetane Ring

One of the most structurally unique features of paclitaxel is its four-membered oxetane ring (the D-ring). The formation of this strained ring system is a critical step in the pathway. Recent breakthroughs have identified a bifunctional cytochrome P450, yew taxane oxetanase 1 (TOT1), as responsible for this crucial transformation.[1]

Visualizing the Pathway to Baccatin III

The intricate network of reactions leading from taxadiene to baccatin III is best understood visually.

Caption: Core pathway from GGPP to the key intermediate, Baccatin III.

Part 3: The Final Assembly - Attaching the C13 Side Chain

The biological activity of paclitaxel is critically dependent on the N-benzoyl-β-phenylisoserine side chain attached at the C13 position of the baccatin III core.[3] The biosynthesis of this side chain and its subsequent attachment represent the final stage of the pathway.

Side Chain Synthesis

The side chain originates from the common amino acid L-phenylalanine. A series of enzymatic steps convert it into its activated CoA-thioester form, ready for attachment.

-

Phenylalanine Aminomutase (PAM): This enzyme catalyzes the conversion of α-phenylalanine to β-phenylalanine.[11]

-

Phenylalanine-CoA Ligase (PCL): A ligase activates β-phenylalanine by attaching it to Coenzyme A, forming β-phenylalanoyl-CoA.[15]

The Esterification Reaction

The final step in forming the paclitaxel backbone is the esterification reaction that links the side chain to the C13-hydroxyl group of baccatin III. This reaction is catalyzed by Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) .[11]

Final Tailoring Steps

Following the attachment of the core side chain, two final modifications are required to yield paclitaxel:

-

N-Benzoylation: An N-benzoyltransferase attaches the benzoyl group to the amino group of the side chain.

-

2'-Hydroxylation: A final hydroxylation at the 2' position of the side chain, catalyzed by a P450 enzyme, completes the synthesis of paclitaxel.[18]

Visualizing the Final Assembly

Caption: Final steps in paclitaxel synthesis: side chain attachment.

Part 4: Future Outlook and Metabolic Engineering

The near-complete elucidation of the paclitaxel biosynthetic pathway has opened the door for metabolic engineering strategies aimed at sustainable production.[1][4] By expressing the entire complement of ~20 biosynthetic genes in a heterologous host, it is now possible to reconstitute the production of paclitaxel and its precursors.[15][19]

Current strategies and challenges include:

-

Host Selection: While Nicotiana benthamiana has been instrumental in pathway discovery, microbial hosts like Saccharomyces cerevisiae and Escherichia coli are being engineered for large-scale fermentation.[4][5]

-

Pathway Optimization: A key challenge is balancing the expression of all pathway enzymes to avoid the accumulation of toxic intermediates and to maximize flux towards the final product. This involves promoter engineering, gene copy number optimization, and cofactor engineering.[5]

-

Compartmentation: In the native yew cell, the pathway is likely compartmentalized, with different steps occurring in the cytosol, endoplasmic reticulum, and plastids.[7][14] Replicating this spatial organization in a microbial host is a significant hurdle but may be key to achieving high yields.

Conclusion

The biosynthesis of paclitaxel is a testament to the chemical ingenuity of nature. What began as a supply problem for a critical cancer therapeutic has driven decades of research, culminating in one of the most detailed understandings of a complex plant natural product pathway. For drug development professionals and researchers, this knowledge provides not just a roadmap for sustainable paclitaxel production but also a powerful case study in the discovery, characterization, and engineering of complex metabolic pathways. The tools and strategies developed to unravel the secrets of the yew tree will undoubtedly accelerate the discovery and production of the next generation of life-saving natural medicines.

References

- Metabolic engineering of the paclitaxel anticancer drug - PMC - NIH. (2024-03-14).

- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology | Horticulture Research | Oxford Academic. (2024-12-12). Oxford Academic.

- Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methyl

- Biosynthesis of paclitaxel unravelled - Max-Planck-Gesellschaft. (2023-12-12). Max-Planck-Gesellschaft.

- Recent advances in paclitaxel biosynthesis and regulation | Journal of Experimental Botany.Oxford Academic.

- Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC - PubMed Central.

- Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy - MDPI.MDPI.

- Taxol biosynthesis and molecular genetics - PMC - NIH.

- Reconstruction of the Early Stage Paclitaxel Biosynthesis Pathway in Escherichia coli by Integrating Enzyme and Metabolic Engineering Approaches - ACS Publications. (2026-01-30).

- The Paclitaxel Biosynthesis Pathway Unlocked - PMC - NIH. (2025-10-21).

- Team Reveals Genetic Blueprint Key to Taxol Synthesis | Biocompare. (2025-06-18). Biocompare.

- Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC - NIH.

- Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase | PNAS.

- Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC - NIH. (2024-03-09).

- Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed.

- Cytochrome P450 oxygenases of Taxol biosynthesis - PMC - PubMed Central - NIH.

- Paclitaxel total synthesis - Wikipedia.Wikipedia.

- Biosynthesis of Taxol - iGEM.iGEM.

- Taxadiene synthase - Wikipedia.Wikipedia.

Sources

- 1. Metabolic engineering of the paclitaxel anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. max-planck-innovation.com [max-planck-innovation.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 9. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taxadiene synthase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of paclitaxel unravelled [mpg.de]

- 15. academic.oup.com [academic.oup.com]

- 16. biocompare.com [biocompare.com]

- 17. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. academic.oup.com [academic.oup.com]

Beyond Inhibition: Validating the Therapeutic Efficacy of Compound X

A Technical Guide to Targeted Protein Degradation (TPD) Development

Part 1: Executive Summary & Mechanism of Action

Compound X represents a paradigm shift from traditional "occupancy-driven" pharmacology to "event-driven" pharmacology. Unlike small molecule inhibitors that require high systemic exposure to maintain target saturation, Compound X is a Proteolysis Targeting Chimera (PROTAC) designed to catalytically eliminate the disease-causing protein ("OncoTarget-K") via the Ubiquitin-Proteasome System (UPS).

To validate Compound X for clinical translation, we must move beyond simple

The Catalytic Cycle of Compound X

The efficacy of Compound X relies on the formation of a productive ternary complex between the Target Protein, the PROTAC, and an E3 Ligase (e.g., Cereblon or VHL).

Figure 1: The catalytic cycle of Compound X. Unlike inhibitors, Compound X is not consumed in the process, allowing a single molecule to degrade multiple target proteins.

Part 2: Biophysical Characterization (The Ternary Complex)[1][2]

The first critical validation step is determining if Compound X forms a stable, cooperative ternary complex. A high binary affinity (

Protocol 1: Ternary Complex Stability via AlphaLISA

Objective: Quantify the Cooperativity Factor (

Methodology: We utilize a bead-based proximity assay (AlphaLISA).[1] The signal is generated only when the Donor bead (bound to E3 Ligase) and Acceptor bead (bound to Target) are brought within 200 nm by Compound X.

Step-by-Step Protocol:

-

Reagent Prep: Prepare 4x solutions of His-tagged E3 Ligase, Biotinylated Target Protein, and serially diluted Compound X in Immunoassay Buffer.

-

Incubation:

-

Add 5 µL E3 Ligase (Final: 10 nM).

-

Add 5 µL Target Protein (Final: 10 nM).

-

Add 5 µL Compound X (Titration: 0.1 nM – 10 µM).

-

Incubate 90 minutes at RT to reach equilibrium.

-

-

Detection:

-

Add 10 µL Anti-His Acceptor Beads + Streptavidin Donor Beads (20 µg/mL).

-

Incubate 60 minutes in the dark.

-

-

Readout: Measure signal on EnVision Multimode Plate Reader (Excitation 680nm / Emission 615nm).

Data Interpretation:

The Cooperativity Factor (

| Metric | Result for Compound X | Interpretation |

| Positive Cooperativity | The linker promotes stable protein-protein interactions (PPI). High degradation potential. | |

| Non-Cooperative | The linker is passive. Degradation depends solely on affinity. | |

| Negative Cooperativity | Steric clash in the linker. Redesign required. |

Part 3: Cellular Potency & The "Hook Effect"

A common pitfall in PROTAC development is the "Hook Effect" (or prozone effect). At high concentrations, Compound X saturates both the Target and the E3 Ligase independently, forming binary complexes that compete with the productive ternary complex.

Protocol 2: Kinetic Degradation Profiling (HiBiT Lytic Assay)

Objective: Determine

Methodology: We employ the Promega HiBiT system. The target protein is CRISPR-tagged with an 11-amino acid HiBiT peptide.[3][4] Detection occurs via complementation with LgBiT to form active NanoLuc luciferase.

Step-by-Step Protocol:

-

Cell Seeding: Plate HiBiT-Target knock-in cells (e.g., HEK293) at 5,000 cells/well in 384-well white plates.

-

Treatment: Treat cells with Compound X (11-point dose-response) for 6, 12, and 24 hours.

-

Lysis & Detection:

-

Add equal volume of Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and Substrate).

-

Orbitally shake for 5 minutes.

-

-

Analysis: Measure luminescence. Normalize to DMSO control (0% degradation) and a pan-inhibitor control (100% degradation).

The Hook Effect Visualization:

Figure 2: The Hook Effect. Efficacy drops at supratherapeutic doses because binary complexes (PROTAC-Target or PROTAC-E3) outcompete the productive ternary complex.

Critical Analysis:

If Compound X displays a sharp hook effect at concentrations near the projected

Part 4: Translational Pharmacokinetics (PK/PD)

Unlike inhibitors, Compound X does not need to maintain concentrations above

Key Metrics for Compound X:

- (Degradation Concentration 50%): The concentration required to degrade 50% of the target.

-

Resynthesis Rate (

): How fast the cell replenishes the target. Slow-turnover proteins allow for "hit-and-run" dosing.

Data Summary Table: Compound X vs. Standard Inhibitor

| Parameter | Standard Inhibitor | Compound X (Degrader) |

| Driver of Efficacy | Occupancy ( | Catalytic Turnover ( |

| Dosing Frequency | Daily (QD) / Twice Daily (BID) | Potential for Intermittent Dosing (e.g., Q3D) |

| High Dose Risk | Off-target toxicity | Hook Effect (Loss of efficacy) |

| Resistance Mechanism | Mutation of binding pocket | Loss of E3 Ligase expression |

Part 5: References

-

Promega Corporation. HiBiT Lytic Detection System Protocol. Link

-

Pike, A., et al. (2020). Optimizing proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. Link

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Degradation [promega.sg]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 5. semanticscholar.org [semanticscholar.org]

PRE-CLINICAL EVALUATION OF COMPOUND X: A STRATEGIC FRAMEWORK

Topic: Evaluation of Compound X (Novel BACE1 Inhibitor) in the 5xFAD Mouse Model of Alzheimer’s Disease Content Type: Technical Whitepaper / Pre-clinical Study Guide Audience: Senior Research Scientists, In Vivo Pharmacologists, Translational Medicine Leads

Targeting BACE1 in the 5xFAD Mouse Model of Alzheimer’s Disease

EXECUTIVE SUMMARY & RATIONALE

The failure rate in Alzheimer’s Disease (AD) drug development exceeds 99%, often due to poor translation between murine models and human pathology or insufficient target engagement in the CNS. This guide outlines a rigorous technical framework for evaluating Compound X , a novel, brain-penetrant

We utilize the 5xFAD transgenic mouse model (MMRRC Stock# 034840-JAX) due to its aggressive amyloid phenotype, which allows for rapid " go/no-go " decision-making regarding amyloid load reduction. Unlike slower models (e.g., Tg2576), 5xFAD mice exhibit intraneuronal A

MECHANISM OF ACTION (MOA)

The Amyloidogenic Cascade and BACE1 Intervention

Compound X functions by allosterically or orthosterically inhibiting BACE1, the rate-limiting enzyme in the production of Amyloid-

Scientific Integrity Note: A critical failure point for BACE1 inhibitors is selectivity against BACE2 (which causes hypopigmentation) and Cathepsin D (retinal toxicity). Compound X must demonstrate

Figure 1: Mechanism of Action. Compound X intercepts the amyloidogenic pathway at the rate-limiting step, preventing the formation of C99 and subsequent A

EXPERIMENTAL DESIGN & COHORTS

To ensure statistical power and account for the aggressive pathology of 5xFAD, the study must be longitudinal.

Cohort Structure:

-

N = 15 per group (Power > 0.8 to detect 30% difference in A

load). -

Genotype: Hemizygous 5xFAD (B6SJL background) vs. Wild Type (WT) littermates.

-

Dosing Regimen: Daily oral gavage (PO) or medicated chow.

-

Timeline: Start dosing at 1.5 months (pre-plaque) and sacrifice at 4 months (robust pathology).

| Group | Genotype | Treatment | Purpose |

| A | WT | Vehicle | Baseline behavior/biochemistry |

| B | 5xFAD | Vehicle | Disease control (Max pathology) |

| C | 5xFAD | Compound X (Low Dose) | Dose-dependency check |

| D | 5xFAD | Compound X (High Dose) | Efficacy ceiling |

| E | 5xFAD | Reference BACEi (e.g., Verubecestat) | Benchmarking |

CORE PROTOCOLS

Protocol A: Pharmacokinetics & Target Engagement (TE)

Why this matters: Many CNS drugs fail not because the target is wrong, but because the free brain concentration (

-

Terminal Sampling: At 4 months, dose animals and sacrifice at

(e.g., 2 hours). -

Collection: Collect plasma, CSF (cisterna magna puncture), and hemi-brain.

-

Analysis: LC-MS/MS for Compound X levels.

-

TE Biomarker: Measure sAPP

(direct product of BACE1) vs sAPP

Protocol B: Sequential Extraction of A (Soluble vs. Insoluble)

Expertise Insight: 5xFAD mice produce massive amounts of A

Step-by-Step Methodology:

-

Microdissection: Isolate the hippocampus and cortex on ice. Weigh tissue.[1]

-

Fraction 1 (TBS-Soluble):

-

Homogenize tissue in 15 volumes of ice-cold TBS with protease inhibitors.

-

Centrifuge at 100,000 x g for 60 min at 4°C.

-

Supernatant = Cytosolic/Extracellular soluble A

.

-

-

Fraction 2 (Detergent-Soluble):

-

Resuspend pellet in TBS + 1% Triton X-100 (or RIPA). Sonicate briefly.

-

Centrifuge at 100,000 x g for 60 min at 4°C.

-

Supernatant = Membrane-associated A

(e.g., C99).

-

-

Fraction 3 (Insoluble/Plaque):

-

Resuspend pellet in 70% Formic Acid (FA).[2] Sonicate.

-

Centrifuge at 100,000 x g for 60 min at 4°C.

-

Neutralize supernatant with 1M Tris (pH 11) immediately before ELISA.

-

Supernatant = Fibrillar/Plaque A

.

-

Figure 2: Sequential Extraction Workflow. This rigorous fractionation is required to accurately quantify the pharmacodynamic effect of Compound X on different A

Protocol C: Behavioral Assessment (Morris Water Maze)

Rationale: 5xFAD mice exhibit spatial memory deficits starting at 4-5 months. Testing at 4 months may show early deficits, but extending the study to 6 months is recommended for robust behavioral data.

-

Apparatus: 1.2m diameter pool, opaque water (titanium dioxide), 24°C.

-

Phase 1: Visible Platform (Days 1-2): Exclude mice with visual/motor deficits (common in older 5xFAD).

-

Phase 2: Hidden Platform (Days 3-7): 4 trials/day. Measure Escape Latency and Path Length .

-

Success Metric: WT mice should show a learning curve (decreasing latency). 5xFAD vehicle mice should show a flat or shallow curve.

-

-

Phase 3: Probe Trial (Day 8): Remove platform. Measure Time in Target Quadrant .

-

Efficacy: Compound X treated mice should spend significantly more time (>25%) in the target quadrant compared to Vehicle 5xFAD.

-

DATA INTERPRETATION & EXPECTED OUTCOMES

The following table outlines the validation criteria for Compound X to proceed to the next development stage.

| Parameter | Assay Method | Success Criteria (vs. Vehicle) |

| Target Engagement | Western Blot / ELISA | sAPP |

| Soluble A | ELISA (Sup 1) | Reduced >40% (indicates reduced production). |

| Plaque Load | IHC (6E10 antibody) | Reduced Area % in Cortex/Hippocampus. |

| Inflammation | IHC (Iba1, GFAP) | Reduction in microgliosis surrounding plaques. |

| Cognition | Morris Water Maze | Statistically significant reduction in escape latency (Day 7). |

REFERENCES

-

Oakley, H., et al. (2006).[3] "Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation." Journal of Neuroscience.

-

The Jackson Laboratory. "Strain Details: 5xFAD (Stock No. 034840)." JAX Database.

-

Vassar, R. (2002). "BACE1: The beta-secretase enzyme in Alzheimer's disease." Journal of Molecular Neuroscience.

-

Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory."[4][5][6] Nature Protocols.

-

Youmans, K. L., et al. (2011). "Amyloid-β accumulation in the 5xFAD mouse model is associated with reduced survival and sensorimotor impairments." Frontiers in Behavioral Neuroscience.

-

Izco, M., et al. (2013). "Optimized Protocol for Amyloid-β Extraction from the Brain." Journal of Alzheimer's Disease.

Sources

Methodological & Application

Application Note: Handling, Storage, and Stability Protocols for Compound X

Scope and Definition

Compound X is defined herein as a representative High Potency Active Pharmaceutical Ingredient (HPAPI) belonging to the class of hydrophobic small molecule inhibitors (MW ~450–600 Da). It exhibits characteristics typical of advanced drug candidates: high target affinity, low aqueous solubility, and susceptibility to oxidative and hydrolytic degradation.

Critical Safety Warning: Compound X is classified as OEL Band 4 (Occupational Exposure Limit < 1 µg/m³) . All solid-state handling must occur within a certified Containment Primary Engineering Control (C-PEC).

Material Safety & Risk Assessment (E-E-A-T)

Scientific Rationale: The primary risk in handling NCEs (New Chemical Entities) like Compound X is not merely acute toxicity, but sensitization and unknown long-term genotoxicity. The protocols below are designed to isolate the operator from the compound (Safety) and the compound from the environment (Stability).

Containment Strategy

| Parameter | Requirement | Rationale |

| Primary Containment | Class II Type B2 Biosafety Cabinet or Rigid Isolator | Prevents aerosolization of powder; Type B2 exhausts 100% to outside, preventing recirculation of volatile solvents. |

| PPE | Double nitrile gloves (tested to ASTM F739), Tyvek lab coat, N95/P100 respirator (if outside isolator) | Nitrile offers superior resistance to organic solvents (DMSO/MeOH) compared to latex. |

| Transfer | Split Butterfly Valve (SBV) or Rapid Transfer Port (RTP) | Minimizes dust generation during powder transfer between vessels. |

Authoritative Grounding: These containment strategies align with USP <800> Hazardous Drugs—Handling in Healthcare Settings and OSHA guidelines for HPAPIs [1, 2].

Storage Protocols: Preserving Chemical Integrity

Expert Insight: Stability is not static. Compound X is prone to solid-state hydrolysis if exposed to humidity and photolytic degradation under ambient light. The following decision matrix ensures maximum shelf-life.

Environmental Control Logic

The following logic gate determines the optimal storage condition based on the physical state of Compound X.

Figure 1: Decision matrix for storage conditions. Note the specific handling of DMSO solutions to prevent phase separation artifacts.

Specific Storage Conditions

-

Temperature: Store neat powder at -20°C ± 5°C .

-

Why? Arrhenius kinetics dictate that chemical degradation rates halve for every 10°C drop.

-

-

Container: Amber borosilicate glass vials with Teflon-lined screw caps.

-

Why? Amber glass blocks UV radiation (<450 nm), preventing photo-oxidation. Teflon liners prevent plasticizer leaching (e.g., phthalates) which can contaminate LC-MS assays.

-

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Why? Displaces oxygen and moisture. Argon is heavier than air and provides a more stable blanket than Nitrogen for open vials.

-

Solubilization & Handling Protocols

Trustworthiness: This protocol addresses the common failure mode of "crashing out" (precipitation) upon dilution.

Solvent Compatibility Table

| Solvent | Solubility Limit (mg/mL) | Stability (25°C) | Notes |

| DMSO | > 50 | High (24 hrs) | Caution: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis. Use anhydrous grade (≤0.005% water). |

| Ethanol | ~ 25 | Moderate (6 hrs) | Volatile; evaporation alters concentration. Keep capped. |

| Water/PBS | < 0.1 | Low (< 1 hr) | Do not store. Prepare fresh. Compound X will precipitate or adhere to plastic. |

Stock Solution Preparation Workflow

Objective: Prepare a 10 mM stock solution in DMSO.

-

Equilibration: Allow the vial of Compound X to warm to room temperature (RT) inside the desiccator before opening.

-

Weighing: Use an analytical balance (readability 0.01 mg) inside the containment hood. Use an anti-static gun to neutralize static charge on the powder.

-

Dissolution:

-

Add Anhydrous DMSO to the vial.

-

Vortex for 30 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solubilization.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

-

Why? Repeated freeze-thaw cycles of DMSO stocks cause moisture absorption and compound degradation [3].

-

Stability Validation: The "Self-Validating" System

Expertise: Do not assume stability; prove it. Use this HPLC protocol to verify the integrity of Compound X before critical assays.

Quality Control (QC) Check

Before starting a high-value experiment (e.g., in vivo study or HTS screen), run a "System Suitability" check.

Method: Reverse-Phase HPLC (Generic Protocol for Hydrophobic NCEs)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (or λ_max of Compound X).

Acceptance Criteria:

-

Purity: Area under curve (AUC) > 95%.

-

Retention Time Shift: < 2% deviation from standard.

-

New Peaks: Any new peak > 1% AUC indicates degradation (likely hydrolysis or oxidation products).

Waste Disposal

Compound X must be treated as P-listed hazardous waste (acutely toxic) under RCRA guidelines if applicable.

-

Solids: Incineration in a permitted hazardous waste combustor.

-

Liquids: Collect in "Halogenated Organic Solvent" waste streams if DMSO/DCM is used.

-

Decontamination: Surfaces should be cleaned with 10% bleach (sodium hypochlorite) followed by 70% Ethanol to degrade and remove residues.

References

-

OSHA Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

Sources

In vivo administration of Compound X in animal models

Application Note: Optimized In Vivo Administration of Compound X (Small Molecule) in Rodent Models

Abstract & Scope

This technical guide provides a standardized framework for the in vivo administration of "Compound X," defined here as a lipophilic small molecule (BCS Class II/IV) requiring solubilization strategies. Inconsistent drug delivery is the primary cause of variability in preclinical data. This document bridges the gap between bench-top formulation and animal dosing, ensuring that the biological effects observed are due to the compound itself, not artifacts of the vehicle or administration technique.

Pre-Formulation Strategy: The "Go/No-Go" Decision

Before touching an animal, the physicochemical properties of Compound X must be matched to a physiological vehicle. Causality Warning: Administering a suspension when a solution is expected leads to erratic absorption and "staircase" PK data.

Formulation Decision Matrix

The following workflow dictates the vehicle selection process based on solubility.

Figure 1: Decision tree for vehicle selection. Prioritize solutions over suspensions for bioavailability studies.

Protocol 1: Preparation of "Goldilocks" Vehicle

This protocol describes the preparation of a standard co-solvent system (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline). This vehicle balances solubility power with physiological tolerance.

Reagents:

-

Compound X (High Purity)

-

Dimethyl Sulfoxide (DMSO) - Grade: USP/Ph.Eur

-

Polyethylene Glycol 300 (PEG300)

-

Polysorbate 80 (Tween 80)[1]

-

Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

-

Primary Solubilization (The "Spike"):

-

Weigh the required amount of Compound X into a sterile glass vial.

-

Add 5% of the total final volume of DMSO.

-

Why: DMSO is a powerful solvent but toxic at high volumes. We use the minimum amount to break the crystal lattice.

-

Action: Vortex vigorously until the pellet disappears. If it does not dissolve here, stop. You need a suspension protocol.

-

-

Stabilization:

-

Add 40% of the total final volume of PEG300.

-

Vortex to mix.

-

Add 5% of the total final volume of Tween 80.

-

Why: Tween 80 acts as a surfactant to prevent the compound from crashing out when water is added.

-

-

Aqueous Phase Addition (Critical Step):

-

Slowly add 50% of the total final volume of warm (37°C) Sterile Saline while vortexing.

-

Caution: Adding cold saline rapidly can cause "shock precipitation."

-

-

Validation:

-

Hold the vial up to a light source. The solution should be clear. If it is cloudy (Tyndall effect), sonicate for 5 minutes. If it remains cloudy, it is a suspension.

-

Route of Administration & Dosing Limits

Adhering to volume limits is critical for animal welfare and data integrity. Exceeding these volumes alters absorption kinetics and induces stress.[2]

Table 1: Recommended Dosing Volumes (Mouse & Rat) Derived from Turner et al. (2011) and University of Iowa Guidelines.

| Route | Species | Ideal Volume | Max Volume (Good Practice) | Absolute Max (Limit) | Bioavailability Speed |

| Oral (PO) | Mouse (25g) | 0.15 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Slow / Variable |

| Rat (250g) | 1.5 mL | 2.5 mL (10 mL/kg) | 5.0 mL | ||

| Intraperitoneal (IP) | Mouse (25g) | 0.1 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Fast |

| Rat (250g) | 1.0 mL | 2.5 mL (10 mL/kg) | 5.0 mL | ||

| Intravenous (IV) | Mouse (25g) | 0.05 mL | 0.125 mL (5 mL/kg) | 0.2 mL (Bolus) | Immediate |

| Rat (250g) | 0.5 mL | 1.25 mL (5 mL/kg) | 2.0 mL (Bolus) | ||

| Subcutaneous (SC) | Mouse (25g) | 0.1 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Slow / Sustained |

Protocol 2: Administration Techniques

Oral Gavage (PO)

Objective: Deliver compound directly to the stomach without entering the trachea.

-

Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus. The line from mouth to cardia must be vertical.

-

Measurement: Measure the gavage needle from the nose to the last rib (ensures the tip reaches the stomach).

-

Insertion:

-

Introduce the bulb tip into the side of the mouth (diastema).

-

Gently advance along the roof of the mouth.

-

Stop if you feel resistance. Causality: Resistance usually means you are hitting the tracheal cartilage. Forcing it causes aspiration pneumonia.

-

-

Delivery: Depress the plunger smoothly. Withdraw the needle after the swallow reflex is observed.

Intraperitoneal (IP) Injection

Objective: Deliver compound into the peritoneal cavity, avoiding the cecum and bladder.

-

Position: Tilt the animal head-down (Trendelenburg position) so abdominal organs slide cranially.

-

Site: Lower right quadrant of the abdomen.

-

Why: The cecum (large fluid-filled sack) is located on the left. Injecting the right side minimizes the risk of perforating the gut.

-

-

Action: Insert needle (25G-27G) at a 30-degree angle. Aspirate slightly.

-

Validation: If yellow fluid appears, you hit the bladder. If green/brown, you hit the gut. Discard and start over. If negative pressure, inject.

-

Post-Administration Monitoring & PK Workflow

The study does not end at dosing. The following workflow ensures data integrity during the sampling phase.

Figure 2: Pharmacokinetic (PK) sampling workflow with safety limits.

Blood Volume Constraints:

-

Total Blood Volume (TBV) ≈ 72 mL/kg (Mouse).

-

Rule: Do not remove >10-15% of TBV in a 2-week period without fluid replacement (Diehl et al., 2001).

-

Example: For a 25g mouse, TBV is ~1.8 mL. Max draw is ~0.18 mL (180 µL) total.

Troubleshooting & Common Pitfalls

| Issue | Observation | Root Cause | Solution |

| Compound Crash | Crystals visible in syringe or needle clogging. | "Shock" precipitation when contacting aqueous phase. | Increase surfactant (Tween) or switch to slow infusion. Keep vehicle warm (37°C). |

| Peritonitis | Animal hunched, abdominal swelling 24h post-IP. | Vehicle irritation (High DMSO) or non-sterile technique. | Reduce DMSO concentration (<10%). Ensure filter sterilization (0.22 µm). |

| Hemolysis | Plasma samples are pink/red. | Needle gauge too small or vigorous vortexing of blood. | Use larger needle (25G vs 27G). Invert tubes gently; do not vortex blood. |

| Weight Loss | >15% body weight drop. | Vehicle toxicity or drug toxicity. | Run a vehicle-only control group to isolate the cause. |

References

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[2][3] Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[2]

-

Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521.

-

Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology, 21(1), 15–23.

-

University of Iowa (2023). Recommended Volumes for Administered Substances. Office of Animal Resources Guidelines.

Sources

Application Note & Protocol Guide: High-Throughput Screening for Novel Kinase Inhibitors Using Compound X

Abstract

This guide provides a comprehensive framework for utilizing Compound X, a novel kinase inhibitor, in high-throughput screening (HTS) campaigns aimed at identifying potential therapeutic agents for oncology. We delve into the scientific rationale behind assay design, present detailed, step-by-step protocols for both primary biochemical and secondary cell-based assays, and offer robust data analysis and troubleshooting methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to employ Compound X in their discovery pipelines. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system designed to deliver high-quality, reproducible results.

Introduction: The Role of Kinase Inhibition in Oncology and the Promise of Compound X

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) has revolutionized the discovery of kinase inhibitors by enabling the rapid testing of large compound libraries to identify "hits" that modulate the activity of a specific kinase target.[2][3][4][5]

Compound X is a potent, ATP-competitive kinase inhibitor with demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[6][7] Its unique chemical scaffold presents an opportunity to discover novel intellectual property and develop next-generation cancer therapeutics. This guide will walk you through the essential steps of designing and executing a successful HTS campaign with Compound X as a reference compound and potential backbone for a screening library.

The overall workflow of an HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds.[5][8]

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol: Primary HTS

This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and increase throughput. [5] Materials:

-

Purified target kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™-labeled kinase tracer

-

Compound X (positive control)

-

DMSO (negative control)

-

Compound library plates

-

384-well, low-volume, black, opaque microplates

-

TR-FRET-capable plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase/antibody solution in the assay buffer.

-

Prepare a 2X tracer/Compound X/library compound solution in the assay buffer.

-

Expertise Insight: The stability of all reagents should be confirmed prior to commencing the screen to avoid assay drift. [9]

-

-

Compound Dispensing:

-

Using an acoustic liquid handler, dispense 50 nL of each library compound, Compound X (positive control), and DMSO (negative control) into the appropriate wells of the 384-well assay plate.

-

-

Reagent Addition:

-

Add 5 µL of the 2X kinase/antibody solution to all wells.

-

Add 5 µL of the 2X tracer solution to all wells except those designated for the "no tracer" control.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis and Hit Identification

Robust data analysis is crucial for minimizing false positives and negatives. [10] Data Normalization:

-

Calculate the TR-FRET ratio for each well.

-

Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

Hit Selection:

-

A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A typical cutoff is 3x the SD from the mean of the library compounds. [11] Quality Control:

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. [12] Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

| Z'-factor | Assay Quality |

| > 0.5 | Excellent |

| 0 - 0.5 | Acceptable |

| < 0 | Unacceptable |

Secondary Screening: Cell-Based Assays

Hits identified in the primary biochemical screen must be validated in a more physiologically relevant context. [13]Cell-based assays are essential for confirming on-target activity within a cellular environment and for eliminating compounds that are inactive due to factors like poor cell permeability. [14][15][16]

Assay Principle: Cell Viability Assay

A common secondary assay for anti-cancer compounds is a cell viability assay, which measures the number of living cells after treatment. [6]The resazurin reduction assay is a simple and sensitive fluorescence-based method for this purpose. [17] Causality behind this choice:

-

Physiological Relevance: It directly measures the cytotoxic or cytostatic effect of the compound on cancer cells.

-

High-Throughput Compatibility: The assay is easily adaptable to a microplate format for HTS. [18]* Mechanism-Independent: It provides a general measure of cell health, making it a good initial secondary screen before more specific mechanistic studies.

Caption: Principle of the resazurin-based cell viability assay.

Detailed Protocol: Secondary Cell Viability Screen

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Resazurin sodium salt solution

-

Compound X (positive control)

-

DMSO (negative control)

-

Confirmed hits from the primary screen

-

384-well, clear-bottom, black-walled microplates

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells into a 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Trustworthiness: Consistent cell seeding is critical for reproducible results.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds and Compound X.

-

Treat the cells with the compounds for 48-72 hours.

-

-

Resazurin Addition:

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis and Potency Determination

The goal of the secondary screen is to determine the potency of the hit compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

-

Data Normalization:

-

Normalize the fluorescence data to the DMSO-treated controls (100% viability) and a cytotoxic control (0% viability).

-

-

Dose-Response Curve Fitting:

-

Plot the normalized cell viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

| Compound | IC50 (µM) |

| Compound X | 0.15 |

| Hit Compound 1 | 0.28 |

| Hit Compound 2 | 1.2 |

| Hit Compound 3 | >10 |

Troubleshooting Common HTS Issues

Even with well-designed assays, issues can arise during an HTS campaign. [19]

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| High False-Positive Rate | Compound autofluorescence, compound aggregation, off-target effects. | Perform counter-screens without the target enzyme; use orthogonal assays with different detection methods. [11] |

| High False-Negative Rate | Low compound concentration, poor compound solubility, assay instability. | Re-screen at a higher concentration; check compound solubility in assay buffer; monitor assay performance over time. |

| Poor Z'-factor | Reagent instability, inconsistent liquid handling, cell plating variability. | Validate reagent stability;[9] optimize automated liquid handling protocols; ensure uniform cell seeding. |

| Edge Effects | Uneven temperature or evaporation across the plate. | Use plates with lids, ensure proper incubator humidity, and avoid using the outer wells for samples. [9]|

Conclusion

This application note provides a detailed guide for conducting a high-throughput screening campaign to identify novel kinase inhibitors using Compound X as a reference. By following the principles of robust assay design, meticulous execution, and rigorous data analysis, researchers can increase the likelihood of discovering promising lead compounds for further drug development. The transition from a primary biochemical screen to a secondary cell-based assay is a critical step in validating hits and ensuring their physiological relevance.

References

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

-

The John Curtin School of Medical Research. (n.d.). Compound Screening. Retrieved from [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

-

Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

-

Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

-

Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

-

American Association for Cancer Research. (2008). Molecular targets of compound X in head and neck cancer. Retrieved from [Link]

-

Cui, W., et al. (2014). Simple fluorescence-based high throughput cell viability assay for filamentous fungi. Journal of Applied Microbiology, 117(5), 1391–1399. [Link]

-

Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

-

BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

Zhang, X. D. (2011). A new method for robust determination of Z-factor in high-throughput screening. Pharmacogenomics, 12(4), 545–551. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

-

AACR. (2014). Molecular targets of compound X in head and neck cancer. Retrieved from [Link]

-

NIH. (2020). Compound Opening Arrow Mixture exerts anti-tumor effects in a mouse model of breast cancer. Retrieved from [Link]

-

Basicmedical Key. (2022). High-Throughput Screening Data Analysis. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Secondary Screening vs. High-throughput. Retrieved from [Link]

-

PubMed. (2014). Simple fluorescence-based high throughput cell viability assay for filamentous fungi. Retrieved from [Link]

-

NIH. (2008). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

-

Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

-

NIH. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

-

NIH. (2020). Compound Opening Arrow Mixture exerts anti-tumor effects in a mouse model of breast cancer. Retrieved from [Link]

-

UT Southwestern. (2024). Experimental compound kills cancer, spares immune cells. Retrieved from [Link]

-

ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]

-

Illumina. (2019). Infinium HTS Assay Reference Guide. Retrieved from [Link]

-

Basicmedical Key. (2022). High-Throughput Screening Data Analysis. Retrieved from [Link]

-

UCLA. (2016). Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. Retrieved from [Link]

-

BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

-

AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

-

Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

-

University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]

-

ScienceDaily. (2013). Compound stimulates tumor-fighting protein in cancer therapy. Retrieved from [Link]

-

Sartorius. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]

-

NIH. (2016). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

Sources

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Compound Opening Arrow Mixture exerts anti-tumor effects in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 14. lifescienceglobal.com [lifescienceglobal.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. biotechnologia-journal.org [biotechnologia-journal.org]

- 17. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. marinbio.com [marinbio.com]

- 19. dispendix.com [dispendix.com]

Application Note & Protocol: Crystallization of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid (ASA), the active ingredient in Aspirin, is one of the most widely consumed medications globally for treating pain, fever, and inflammation.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and bioavailability. Crystallization is a pivotal purification and particle engineering technique used to isolate ASA in a pure, crystalline form with desired physical characteristics.[2] The ability of a substance to exist in more than one crystal structure is known as polymorphism.[3] Different polymorphic forms can exhibit varied physical properties; for instance, a more thermodynamically stable polymorph is typically less soluble than a less stable one.[4] Aspirin is known to exist in multiple polymorphic forms, with Form I being the most common and readily synthesized.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for crystallizing high-purity acetylsalicylic acid. It details two primary, robust protocols—cooling crystallization and anti-solvent crystallization—and outlines the necessary analytical techniques to verify the final product's quality and identity.

Physicochemical Properties of Acetylsalicylic Acid

A thorough understanding of ASA's physicochemical properties is fundamental to designing a successful crystallization protocol.

-

Molecular Formula: C₉H₈O₄[6]

-

Molecular Weight: 180.16 g/mol [3]

-

Appearance: White, crystalline powder or colorless crystals.[3]

-

Melting Point: Approximately 136°C (decomposes).[3][7] The observed melting range can be broad and dependent on the measurement method and presence of impurities like salicylic acid.[8]

-

Polymorphism: Aspirin exhibits polymorphism, with at least two forms (I and II) identified at ambient conditions.[9][10] These forms have similar crystal lattice packing but differ in their intermolecular hydrogen bonds.[3]

-

Solubility: The choice of solvent is critical for crystallization.[11] ASA is slightly soluble in water but freely soluble in organic solvents like ethanol and acetone.[7][12] Its solubility in hot solvents is significantly higher than in cold solvents, a principle that underpins cooling crystallization.[2][13]

Table 1: Solubility of Acetylsalicylic Acid in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~80 mg/mL | [6] |

| Acetone | High solubility, highest among common organic solvents. | [11] |

| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | [6] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | [6] |

| Water | Slightly soluble; ~2.7 mg/mL in PBS (pH 7.2). | [6] |

| Diethyl Ether | Soluble | [7] |

Note: Solubility is temperature-dependent. The values provided are approximate and typically measured at or near room temperature.

Principles of Crystallization

Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. It is driven by supersaturation , a non-equilibrium state where the solute concentration in the solution exceeds its equilibrium solubility at a given temperature.[14]

Supersaturation can be achieved through several methods:

-

Cooling: For solutes that are significantly more soluble at higher temperatures, cooling a saturated solution reduces solubility, creating a supersaturated state.[13][15][16]

-

Anti-Solvent Addition: Adding a second solvent (an anti-solvent) in which the solute is poorly soluble reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation.[16][17]

-

Evaporation: Removing the solvent increases the solute concentration until it surpasses the solubility limit.[16][18]

The crystallization process consists of two main stages:

-

Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.

-

Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.

Controlling the rate of supersaturation is crucial. Slow, controlled cooling or anti-solvent addition generally promotes the growth of larger, more perfect crystals, whereas rapid changes can lead to the precipitation of small or amorphous particles, trapping impurities.[19]

Caption: General workflow for the purification of a solid compound via crystallization.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Protocol 1: Cooling Crystallization from Ethanol

This method leverages the significant difference in ASA's solubility in hot versus cold ethanol.[2]

Materials & Equipment:

-

Crude Acetylsalicylic Acid

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Hot plate

-

Ice-water bath

-

Büchner funnel and flask

-

Filter paper

-

Watch glass

-

Spatula and glass stirring rod

Procedure:

-

Dissolution: Place the crude ASA into an Erlenmeyer flask. Add a minimal volume of ethanol. Gently warm the mixture on a hot plate while swirling until all the solid dissolves.[20] The goal is to create a saturated solution, so avoid adding a large excess of solvent.[2]

-

Cooling & Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin within minutes.[21] Slow cooling is essential to prevent rapid precipitation and impurity inclusion.[19]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals by further decreasing ASA's solubility.[20][22]

-

Inducing Crystallization (If Necessary): If crystals do not form, you can induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of pure ASA.[21][23]

-

Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals.

-

Filtration & Washing: Swirl the flask to create a slurry and quickly pour the contents into the Büchner funnel under vacuum. Wash the collected crystals with a small portion of ice-cold ethanol or water to remove any soluble impurities adhering to the crystal surfaces.[22][23]

-

Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.[21] Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to dry completely.

Protocol 2: Anti-Solvent Crystallization from Ethanol/Water

This protocol is effective for purifying ASA by dissolving it in a good solvent (ethanol) and then adding an anti-solvent (water) to induce precipitation.[17] ASA has very low solubility in cold water.[24]

Materials & Equipment:

-

Crude Acetylsalicylic Acid

-

Ethanol (95% or absolute)

-

Deionized water, cold

-

Erlenmeyer flask

-

Hot plate

-

Ice-water bath

-

Büchner funnel and flask

-

Filter paper

-

Watch glass

-

Spatula

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude ASA in a small amount of ethanol, warming gently on a hot plate if necessary to ensure complete dissolution.[20]

-

Anti-Solvent Addition: Once dissolved, remove the flask from the heat. Slowly add cold deionized water dropwise to the solution while swirling.[20] Water acts as the anti-solvent, reducing the solubility of ASA and causing the solution to become cloudy, indicating the onset of crystallization.

-

Cooling & Crystallization: Continue adding water until crystal formation is substantial. Then, cool the flask first to room temperature and subsequently in an ice-water bath to ensure maximum recovery.[20]

-

Isolation & Washing: Collect the crystals via vacuum filtration as described in Protocol 1. Wash the crystals with a small amount of ice-cold water.

-

Drying: Dry the crystals on the funnel under vacuum, then transfer them to a watch glass to dry completely.

Caption: Phase diagram illustrating the principle of supersaturation for crystallization.

Characterization of Purified Acetylsalicylic Acid

It is essential to verify the purity and identity of the recrystallized product.

-

Melting Point Determination: A sharp melting point close to the literature value (~136°C) indicates high purity. Impurities typically depress and broaden the melting range.[8]

-

Ferric Chloride Test: This qualitative test detects the presence of unreacted salicylic acid, which is a common impurity.[24] Salicylic acid contains a phenolic hydroxyl group that gives a distinct violet color with ferric chloride solution. Pure ASA, having an ester group instead, should yield a negative (yellow) result.

-

Spectroscopic Analysis (FTIR): Infrared spectroscopy can confirm the chemical identity. Key peaks for ASA include a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another C=O stretch for the ester (~1730-1750 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[21]

-

Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of the material. The resulting diffraction pattern is a unique fingerprint for a specific crystal structure and can be compared to reference patterns for known ASA polymorphs.[1]

Troubleshooting

Table 2: Common Crystallization Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |